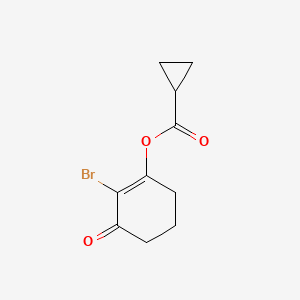
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexene ring, and a cyclopropane carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate typically involves the bromination of 3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination of the desired position on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted cyclohexene derivatives with various functional groups.
Reduction Reactions: Products include cyclohexanol or cyclohexane derivatives.
Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid derivatives.
科学的研究の応用
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.
類似化合物との比較
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can be compared with other similar compounds, such as:
2-Chloro-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Lacks the halogen atom, resulting in different chemical behavior and applications.
2-Bromo-3-oxocyclohex-1-en-1-ylacetate: Similar structure but with an acetate group instead of a cyclopropanecarboxylate group, affecting its reactivity and use in synthesis.
特性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
(2-bromo-3-oxocyclohexen-1-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C10H11BrO3/c11-9-7(12)2-1-3-8(9)14-10(13)6-4-5-6/h6H,1-5H2 |
InChIキー |
MVAYTKSMICMNOT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C(=O)C1)Br)OC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


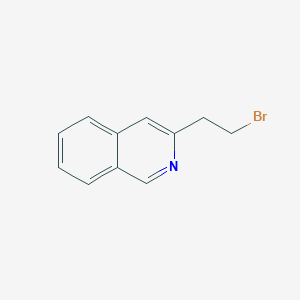
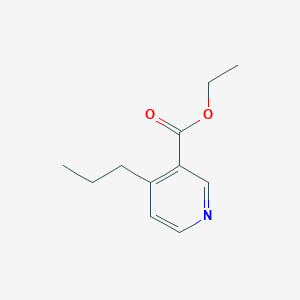
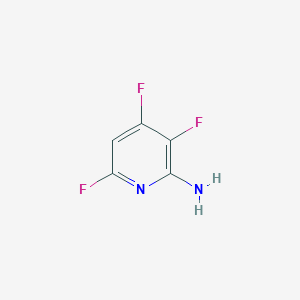
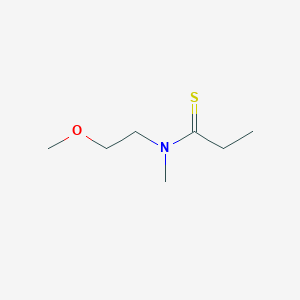
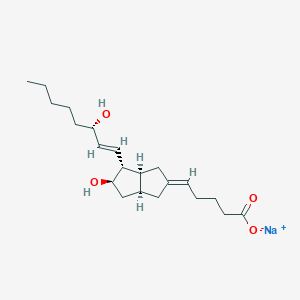
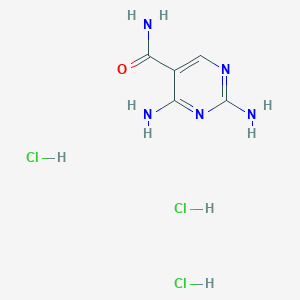
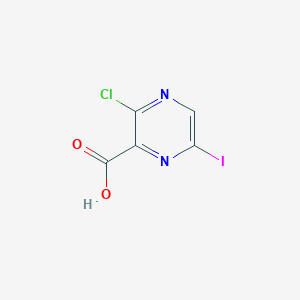
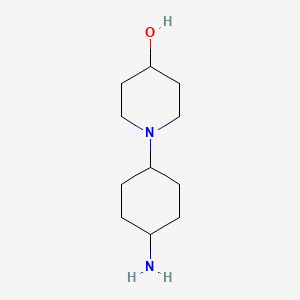
![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
![3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)
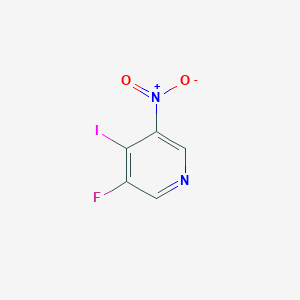

![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)

